molecular formula C12H11NO3 B3055191 Methyl (quinolin-8-yloxy)acetate CAS No. 63333-80-2

Methyl (quinolin-8-yloxy)acetate

Cat. No. B3055191
CAS RN: 63333-80-2
M. Wt: 217.22 g/mol
InChI Key: QQOCGTSZDWOXJH-UHFFFAOYSA-N
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Description

“Methyl (quinolin-8-yloxy)acetate” is a chemical compound with the empirical formula C11H9NO3 . It has a molecular weight of 203.19 .


Synthesis Analysis

The synthesis of quinoline derivatives, including “Methyl (quinolin-8-yloxy)acetate”, often starts from quinolin-8-ol . For instance, 2-(Quinolin-8-yloxy)acetohydrazide (QAH) was synthesized starting from quinolin-8-ol and used to obtain pyrazole derivatives by cyclization with ethyl cyanoacetate, ethyl acetoacetate, and benzoylacetone .


Molecular Structure Analysis

The molecular structure of “Methyl (quinolin-8-yloxy)acetate” can be analyzed using various spectroscopic techniques such as IR, NMR, and mass spectra . The structure is further confirmed by single-crystal X-ray diffraction studies .


Chemical Reactions Analysis

“Methyl (quinolin-8-yloxy)acetate” can undergo various chemical reactions. For example, it can be used to obtain pyrazole derivatives by cyclization with ethyl cyanoacetate, ethyl acetoacetate, and benzoylacetone .

Scientific Research Applications

Synthesis and Characterization

Methyl (quinolin-8-yloxy)acetate has been used in the synthesis of various chemical compounds. For instance, Saeed et al. (2014) demonstrated its use in synthesizing N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-Aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones. These compounds were characterized using spectroscopic techniques and elemental analyses (Saeed, Abbas, Ibrar, & Bolte, 2014).

Antimicrobial Activity

Methyl (quinolin-8-yloxy)acetate derivatives have shown significant antimicrobial activities. Ahmed et al. (2006) synthesized succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, demonstrating notable inhibition of bacterial and fungal growth (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).

Interaction with Other Chemicals

Kalita et al. (2011) investigated the interactions of various quinoline derivatives, including those with methyl (quinolin-8-yloxy)acetate, with amino acids, carboxylic acids, and mineral acids. This study revealed interesting binding abilities of these compounds, highlighting their potential applications in chemical sensing (Kalita, Deka, Samanta, Guchait, & Baruah, 2011).

Analytical Chemistry Applications

In analytical chemistry, derivatives of methyl (quinolin-8-yloxy)acetate have been used as chemosensors. Guo et al. (2013) developed a fluorescent chemosensor based on 8-hydroxyquinoline derivative for detecting cyanide in aqueous solutions, indicating the versatility of these compounds in sensitive chemical detection (Guo, Tang, Hou, Wu, Dou, Qin, Ru, Zhang, Liu, & Yao, 2013).

Future Directions

The future directions in the research of “Methyl (quinolin-8-yloxy)acetate” and similar compounds could involve the design and synthesis of new quinoline derivatives that are widespread in marketed drugs . These derivatives could be used in various areas of research, such as medicine, catalysis, dyeing, electronics, etc . The combination of the quinoline scaffold with other heterocyclic moieties could give rise to a variety of biological activities .

properties

IUPAC Name

methyl 2-quinolin-8-yloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-15-11(14)8-16-10-6-2-4-9-5-3-7-13-12(9)10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOCGTSZDWOXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651705
Record name Methyl [(quinolin-8-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (quinolin-8-yloxy)acetate

CAS RN

63333-80-2
Record name Methyl [(quinolin-8-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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